bk-Methylenedioxy-N,N-dimethylamphetamine hydrochloride, commonly referred to as bk-MDDMA (hydrochloride), is a synthetic compound belonging to the classes of phenethylamines, amphetamines, and cathinones. Its chemical structure is characterized by a methylenedioxy group attached to a phenyl ring, along with a β-keto group, distinguishing it from its structural analogs such as 3,4-methylenedioxymethamphetamine (MDMA) and methylone. The compound has gained attention as a potential psychotropic designer drug and is often researched for its psychoactive properties and effects on the central nervous system .
Due to its limited research and controlled substance status, information on the specific safety profile of dimethylone hydrochloride is scarce. However, based on its structural similarity to MDMA and methamphetamine, potential hazards include []:
Studies have explored the potential of DMH as an antidepressant. Early research suggests that it might influence the levels of certain neurotransmitters in the brain, such as serotonin and norepinephrine, which are implicated in mood regulation. However, more research is needed to confirm these findings and understand the mechanisms of action. [Source: Psychopharmacology Bulletin (1966) 2(4):3-20 "")]
Some investigations have looked into the effects of DMH on symptoms of schizophrenia. These studies suggest that DMH might have potential antipsychotic properties, but the quality of the evidence is limited, and further research is necessary to determine its efficacy and safety for this purpose. [Source: The American Journal of Psychiatry (1967) 123(11):1429-1434 ""]
DMH has also been explored in preliminary studies for its potential effects on various conditions, including:
The chemical reactivity of bk-MDDMA is influenced by its functional groups. The β-keto group allows for various reactions typical of ketones, including nucleophilic additions and reductions. In biological systems, bk-MDDMA may undergo metabolic transformations similar to other substituted phenethylamines and cathinones, potentially involving cytochrome P450 enzymes. These metabolic pathways can lead to the formation of various metabolites that might retain psychoactive properties .
bk-MDDMA exhibits biological activity that can be compared to other compounds in its class. Preliminary studies suggest that it may have stimulant effects, influencing neurotransmitter systems such as serotonin, dopamine, and norepinephrine. This activity is characteristic of many designer drugs, which often act as monoamine releasers or reuptake inhibitors. The pharmacological profile of bk-MDDMA may lead to effects such as increased energy, euphoria, and enhanced sensory perception .
The synthesis of bk-MDDMA typically involves the modification of precursor compounds through established organic chemistry techniques. One common method includes the condensation of 3,4-methylenedioxyphenylacetone with dimethylamine under acidic conditions. This reaction results in the formation of bk-MDDMA through a series of steps including reduction and purification processes. Variations in synthesis may lead to different stereoisomers or impurities that can affect the compound's potency and safety .
While bk-MDDMA is primarily studied for its potential psychoactive effects, it has not been widely adopted for medical applications due to safety concerns and regulatory restrictions. Its classification as a designer drug raises issues regarding legality and potential misuse. Research into its effects may contribute to understanding similar compounds' pharmacology and toxicology but must be approached with caution given the lack of comprehensive safety data .
Interaction studies involving bk-MDDMA have primarily focused on its pharmacological effects in relation to other psychoactive substances. These studies are crucial for understanding how bk-MDDMA interacts with neurotransmitter systems and how it compares to structurally similar compounds like MDMA and methylone. Research indicates that while bk-MDDMA shares some pharmacodynamic properties with these substances, its unique structural features may result in distinct interaction profiles .
bk-MDDMA is structurally related to several other compounds within the phenethylamine and cathinone families. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3,4-Methylenedioxymethamphetamine (MDMA) | Contains methylenedioxy group; no β-keto group | Known for strong empathogenic effects |
| Methylone | Similar structure; contains β-keto group | Less potent than MDMA; more balanced effects |
| 3,4-Dimethoxy-N-methylcathinone (methylone) | Similar β-keto substitution | Exhibits different pharmacokinetics compared to MDMA |
| 3,4-Ethylenedioxy-N,N-dimethylamphetamine (EDDMA) | Similar structure; variations in side chains | Potentially different psychoactive profile |
The presence of the β-keto group in bk-MDDMA differentiates it from MDMA while providing it with unique pharmacological properties that merit further investigation .
beta-keto-Methylenedioxy-N,N-dimethylamphetamine (hydrochloride), systematically known as 1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)-1-propanone hydrochloride, represents a synthetic cathinone derivative characterized by a distinctive molecular architecture incorporating three key structural moieties [1] [3] [7]. The compound possesses the molecular formula C₁₂H₁₅NO₃·HCl with a molecular weight of 257.71 g/mol [1] [3]. The Chemical Abstracts Service registry number is 109367-07-9, and the compound exhibits racemic stereochemistry with one undefined stereocenter [7].
The benzodioxole moiety constitutes the aromatic foundation of the molecule, featuring a fused ring system where the benzene ring is bridged by a methylenedioxy group (-OCH₂O-) at the 3,4-positions [1] [4]. This methylenedioxy substitution pattern creates a five-membered dioxole ring that significantly influences the electronic properties and conformational behavior of the molecule [4]. The benzodioxole unit is directly connected to the beta-keto functionality through a carbonyl carbon linkage.
The beta-keto group represents the central electrophilic center of the molecule, positioned alpha to the benzodioxole aromatic system [2] [10]. This ketone functionality distinguishes the compound from its corresponding amphetamine analogs, conferring unique chemical reactivity patterns and metabolic pathways [2]. The carbonyl carbon exhibits sp² hybridization, creating a planar geometry that facilitates electronic conjugation with the adjacent aromatic system.
The dimethylamino substituent occupies the beta-position relative to the ketone, creating a tertiary amine center with significant basicity [1] [7]. The nitrogen atom carries two methyl groups, resulting in a dimethylamino functional group that serves as the primary site for protonation in the hydrochloride salt formation [7]. This substitution pattern differs from related cathinones that may contain primary or secondary amine functionalities.
| Structural Component | Position | Connectivity | Electronic Effect |
|---|---|---|---|
| Benzodioxole ring | Aromatic core | C1-carbonyl bond | Electron-donating through resonance |
| beta-Keto group | Alpha to aromatic | C=O at position 1 | Electron-withdrawing, conjugation |
| Dimethylamino group | Beta to carbonyl | N(CH₃)₂ at position 2 | Electron-donating, basic center |
| Methyl substituent | Alpha to nitrogen | CH₃ at position 2 | Electron-donating, steric bulk |
The three-dimensional molecular geometry exhibits a predominantly planar arrangement for the benzodioxole-ketone portion, with the dimethylamino group adopting various conformational orientations depending on crystal packing forces and intermolecular interactions [29]. Computational studies suggest that the most stable conformations involve orientation of the dimethylamino group to minimize steric repulsions while maximizing favorable electrostatic interactions [36].
Crystallographic analysis reveals that beta-keto-Methylenedioxy-N,N-dimethylamphetamine (hydrochloride) adopts a well-defined solid-state structure characterized by systematic hydrogen bonding networks and specific packing arrangements [3] [9]. The compound crystallizes as a white crystalline solid with a melting point range of 252-254°C (with decomposition), indicating thermal stability up to the decomposition temperature [3].
The crystal structure exhibits monoclinic or orthorhombic symmetry, typical of protonated amine hydrochloride salts [29] [30]. Unit cell parameters demonstrate systematic relationships between molecular dimensions and packing efficiency, with the asymmetric unit containing one formula unit of the compound [29]. The crystal packing is stabilized primarily through hydrogen bonding interactions involving the protonated dimethylamino group and the chloride counterion.
Primary hydrogen bonding patterns involve the formation of N-H⋯Cl⁻ interactions, where the protonated nitrogen center serves as a hydrogen bond donor to the chloride anion [30] [31]. These interactions typically exhibit bond lengths in the range of 2.8-3.2 Ångströms, characteristic of moderate-strength hydrogen bonds in organic hydrochloride salts [30]. The geometry of these interactions approaches linearity, with N-H⋯Cl angles ranging from 160-180 degrees.
Secondary hydrogen bonding contributions arise from weak C-H⋯O interactions involving the methylenedioxy oxygen atoms and various carbon-bound hydrogen atoms from adjacent molecules [29] [31]. These weaker interactions, with typical C⋯O distances of 3.0-3.5 Ångströms, contribute to the overall stability of the crystal lattice and influence the molecular packing arrangement [29].
| Interaction Type | Donor | Acceptor | Distance Range (Å) | Angle Range (°) |
|---|---|---|---|---|
| Primary H-bond | N-H⁺ | Cl⁻ | 2.8-3.2 | 160-180 |
| Secondary H-bond | C-H | O (dioxole) | 3.0-3.5 | 120-160 |
| van der Waals | C-H | π-system | 3.5-4.0 | Variable |
The crystal packing exhibits layered arrangements where molecules align in parallel sheets stabilized by the primary hydrogen bonding network [32]. Within each layer, molecules adopt similar orientations with the benzodioxole rings aligned approximately parallel, facilitating π-π stacking interactions at distances of 3.4-3.8 Ångströms [32]. The interlayer spacing is determined by the length of the intermolecular hydrogen bonds and the van der Waals contacts between methyl groups of adjacent layers.
Thermal analysis indicates that the hydrogen bonding network remains intact up to temperatures approaching the melting point, suggesting considerable stability of the crystalline arrangement [3]. The decomposition temperature correlates with the disruption of the hydrogen bonding network and subsequent molecular degradation processes.
Gas chromatography-mass spectrometry analysis of beta-keto-Methylenedioxy-N,N-dimethylamphetamine reveals characteristic fragmentation patterns consistent with substituted cathinone derivatives [10] [24] [25]. The molecular ion peak appears at m/z 221 for the free base form, corresponding to the loss of HCl from the hydrochloride salt during the ionization process [10] [14]. The molecular ion typically exhibits low intensity due to the facile fragmentation of the molecule under electron ionization conditions.
Primary fragmentation pathways involve the formation of iminium cations as the base peak, characteristic of cathinone derivatives [24] [25]. The most abundant fragment ion appears at m/z 58, corresponding to the dimethylamino cation [CH₂=N⁺(CH₃)₂], which forms through alpha-cleavage adjacent to the nitrogen center [24]. This fragment serves as a diagnostic marker for dimethylamino-substituted cathinones and consistently appears as the base peak in the mass spectrum.
Secondary fragmentation produces ions at m/z 135, corresponding to the methylenedioxybenzyl cation formed through loss of the side chain [10] [24]. Additional significant fragments include m/z 149 (methylenedioxybenzoyl cation), m/z 77 (phenyl cation), and m/z 51 (C₄H₃⁺) [24]. The fragmentation pattern reflects the relative stability of the various cationic species and the preferred bond cleavage sites under electron ionization conditions.
| m/z Value | Relative Intensity (%) | Fragment Identity | Formation Pathway |
|---|---|---|---|
| 221 | 5-15 | Molecular ion [M]⁺- | Parent molecule |
| 149 | 30-50 | Methylenedioxybenzoyl | Loss of side chain |
| 135 | 20-40 | Methylenedioxybenzyl | Loss of CO from m/z 149 |
| 58 | 100 | Dimethylamino cation | Alpha-cleavage at nitrogen |
| 77 | 15-25 | Phenyl cation | Ring fragmentation |
| 51 | 10-20 | C₄H₃⁺ | Further ring fragmentation |
Proton nuclear magnetic resonance spectroscopy of beta-keto-Methylenedioxy-N,N-dimethylamphetamine (hydrochloride) in deuterium oxide reveals distinct resonance patterns characteristic of the molecular structure [16] [21]. The benzodioxole protons appear as a characteristic pattern in the aromatic region between 6.8-7.5 parts per million, with the methylenedioxy bridge protons generating a singlet at approximately 6.0 parts per million [16].
The alpha-methyl group adjacent to the nitrogen center produces a doublet at approximately 1.5 parts per million, coupling with the adjacent methine proton [16]. The methine proton appears as a quartet in the region of 5.0-5.5 parts per million, reflecting coupling with the methyl group [16]. The dimethylamino groups generate a characteristic singlet at approximately 2.8 parts per million, integrating for six protons.
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the molecule [20] [23]. The carbonyl carbon resonates at approximately 190-200 parts per million, characteristic of aromatic ketones [20]. The aromatic carbons of the benzodioxole ring appear in the range of 105-150 parts per million, with the methylenedioxy carbon at approximately 101 parts per million [20]. The aliphatic carbons of the side chain resonate in the range of 20-70 parts per million, with the dimethylamino carbons appearing at approximately 40 parts per million.
| Carbon Position | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Carbonyl C=O | 190-200 | Singlet | Ketone carbon |
| Aromatic C | 105-150 | Singlet | Benzodioxole ring |
| Methylenedioxy | 101 | Singlet | -OCH₂O- bridge |
| Methine CH | 65-70 | Singlet | Alpha carbon |
| N-Methyl | 40 | Singlet | N(CH₃)₂ |
| Alpha-methyl | 15-20 | Singlet | CH₃ group |
Ultraviolet-visible spectroscopy of beta-keto-Methylenedioxy-N,N-dimethylamphetamine (hydrochloride) exhibits characteristic absorption patterns reflecting the conjugated aromatic-carbonyl system [26] [28]. The primary absorption maximum appears at approximately 280 nanometers, corresponding to the π-π* transition of the extended conjugated system encompassing the benzodioxole ring and the adjacent carbonyl group [28].
A secondary absorption band occurs at approximately 230 nanometers, attributed to the n-π* transition involving the carbonyl oxygen lone pair electrons [28]. The methylenedioxy substitution pattern influences the electronic transitions by increasing electron density on the aromatic ring through resonance donation, resulting in a bathochromic shift compared to unsubstituted benzophenone derivatives.
The molar extinction coefficients for these transitions typically range from 5,000-15,000 L mol⁻¹ cm⁻¹ for the primary band and 2,000-8,000 L mol⁻¹ cm⁻¹ for the secondary band [28]. The exact values depend on solvent polarity and pH conditions, with protonation of the dimethylamino group slightly affecting the electronic distribution and absorption characteristics.
Traditional organic synthesis approaches for bk-Methylenedioxy-N,N-dimethylamphetamine (hydrochloride) have historically relied on well-established methodologies utilizing readily available precursor compounds. The synthesis from isophorone represents one of the most significant classical approaches, leveraging the inherent reactivity of this cyclic ketone structure [1] [2] [3].
Isophorone, systematically known as 3,5,5-trimethylcyclohex-2-en-1-one, serves as a valuable starting material due to its unique structural features that enable selective functionalization [3] [4]. The traditional route typically involves a multi-step transformation beginning with the oxidative cleavage of the isophorone framework [5]. Primary synthetic strategies employ oxidizing agents such as pyridinium chlorochromate or chromium trioxide to achieve controlled oxidation of the cyclic ketone, yielding intermediate compounds suitable for further elaboration [6].
The isophorone-based synthesis pathway proceeds through several key transformations. Initial oxidation typically occurs at temperatures ranging from 40 to 60°C, utilizing selective oxidizing agents to maintain structural integrity while introducing the requisite functional groups [2] [5]. Subsequent steps involve careful manipulation of the resulting intermediates to incorporate the methylenedioxy functionality characteristic of the target compound [7].
Catechol derivatives represent another significant class of precursors in traditional synthetic approaches [8] [9] [10]. These compounds, characterized by their vicinal dihydroxy substitution pattern, provide direct access to the methylenedioxy ring system through established cyclization methodologies [11] [12]. The synthesis from catechol precursors typically employs Friedel-Crafts acylation reactions under Lewis acid catalysis [13] [14].
Traditional catechol-based synthesis routes utilize aluminum chloride or boron trifluoride etherate as catalysts, operating under mild to moderate temperature conditions ranging from ambient temperature to 80°C [9] [14]. These transformations demonstrate excellent regioselectivity and typically afford yields in the range of 60-85% under optimized conditions [10] [15].
The mechanistic pathway for catechol derivative utilization involves initial formation of the methylenedioxy bridge through reaction with appropriate methylating agents under acidic conditions [7] [14]. This cyclization step is crucial for establishing the characteristic benzodioxole functionality present in the final product [16] [7].
Contemporary synthetic methodologies have expanded the available toolkit for bk-Methylenedioxy-N,N-dimethylamphetamine synthesis through the development of novel approaches incorporating advanced organic transformations. Ozonolysis represents a particularly significant advancement, offering precise oxidative cleavage capabilities with excellent functional group tolerance [17] [18] [19].
Ozonolysis methodologies employ ozone as the primary oxidizing agent, typically operating at cryogenic temperatures around -78°C to ensure controlled reactivity [19] [20]. The reaction mechanism involves formation of a primary ozonide intermediate, which subsequently rearranges to form a more stable secondary ozonide structure [19] [21]. Reductive workup using dimethyl sulfide or zinc/acetic acid systems yields the desired ketone products with high efficiency [19] [22].
The application of ozonolysis in synthetic cathinone preparation offers several distinct advantages. The reaction demonstrates excellent chemoselectivity, enabling precise cleavage of carbon-carbon double bonds while preserving other functional groups [18] [19]. Typical yields for ozonolysis-mediated transformations range from 40-65%, with reaction times generally limited to 1-3 hours [20] [22].
Lactonization approaches represent another innovative synthetic strategy, particularly valuable for constructing complex heterocyclic frameworks [23] [24] [25]. These methodologies typically involve intramolecular cyclization of hydroxycarboxylic acid derivatives under thermal or catalytic conditions [25] [26]. The lactonization process can be promoted through various mechanisms, including acid-catalyzed esterification or base-promoted cyclization [27] [28].
Ring-closing metathesis has emerged as a powerful tool for lactone synthesis, employing ruthenium-based catalysts such as Grubbs catalysts to facilitate intramolecular alkene metathesis [23]. These transformations typically operate under mild conditions and demonstrate excellent functional group compatibility [26].
Alkaline cyclization methodologies provide complementary synthetic access through base-promoted ring closure reactions [29] [30]. These approaches typically employ strong bases such as sodium hydroxide or potassium hydroxide under elevated temperatures ranging from 25-60°C [27] [31]. The alkaline conditions promote nucleophilic attack and subsequent cyclization, leading to formation of the desired heterocyclic products [29] [32].
The mechanistic pathway for alkaline cyclization involves deprotonation of reactive hydrogen atoms, followed by intramolecular nucleophilic attack and ring closure [30] [33]. This process is particularly effective for β-dicarbonyl substrates, which possess enhanced acidity and reactivity under basic conditions [29] [31].
Systematic optimization of reaction conditions represents a critical component in the development of efficient synthetic methodologies for bk-Methylenedioxy-N,N-dimethylamphetamine synthesis. Contemporary approaches to reaction optimization employ design of experiments methodologies and response surface modeling to identify optimal parameter combinations [34] [35] [36].
Temperature optimization studies have demonstrated significant impacts on both reaction yield and selectivity [37] [38]. Systematic investigation of temperature ranges from 25-150°C reveals optimal operating windows typically between 80-120°C for most synthetic transformations [37] [39]. Temperature effects follow Arrhenius kinetics, with reaction rates increasing exponentially with temperature while competing side reactions may become more prominent at elevated temperatures [36] [37].
Pressure optimization represents another critical parameter, particularly for gas-phase reactions or transformations involving volatile components [37] [40]. High-pressure activation has emerged as an effective strategy for promoting otherwise difficult transformations, with pressures up to 3.8 kbar demonstrating significant yield improvements [40]. Pressure cycling protocols have shown particular promise, with alternating compression and decompression cycles enhancing molecular reorganization and reaction kinetics [40].
Solvent selection exerts profound influence on reaction outcomes through multiple mechanisms including substrate solubility, transition state stabilization, and product precipitation [37] [39]. Systematic solvent screening studies employing polar, non-polar, and mixed solvent systems have identified optimal compositions for specific transformations [41]. Tetrahydrofuran, dimethylformamide, and dichloromethane mixtures have demonstrated particular effectiveness for many synthetic cathinone preparations [41] [37].
Catalyst optimization encompasses both catalyst selection and loading optimization [37] [38]. Studies have demonstrated that catalyst loadings in the range of 1-5 mol% typically provide optimal balance between reaction efficiency and economic considerations [37] [42]. Higher catalyst loadings may lead to increased side reactions or product contamination, while insufficient catalyst quantities result in incomplete conversion [38] [42].
Advanced yield enhancement strategies have incorporated process intensification techniques including microwave-assisted synthesis, flow chemistry implementation, and ultrasonic enhancement [42] [43]. Microwave-assisted synthesis typically provides 25-45% yield improvements with 60-80% reduction in reaction times [44]. Flow chemistry implementations demonstrate even greater enhancements, with yield improvements of 30-60% and reaction time reductions of 70-90% [42].
High-pressure activation strategies demonstrate yield improvements of 35-50% with moderate reaction time reductions [40]. These approaches are particularly effective for thermodynamically unfavorable transformations or reactions requiring precise molecular alignment [40].
Continuous process design represents the most sophisticated approach to yield optimization, offering 40-70% yield improvements through elimination of batch-to-batch variations and optimization of residence time distributions [38] [42]. These approaches require significant capital investment but provide excellent long-term economic benefits through improved efficiency and reduced waste generation [42].
Process analytical technology integration enables real-time monitoring and control of critical process parameters, facilitating immediate adjustment to maintain optimal conditions [38] [43]. These systems typically employ spectroscopic monitoring techniques coupled with advanced control algorithms to maintain reaction conditions within specified operating windows [43] [45].